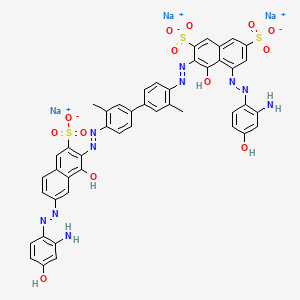

2,7-Naphthalenedisulfonic acid, 5-((2-amino-4-hydroxyphenyl)azo)-3-((4'-((7-((2-amino-4-hydroxyphenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, sodium salt

Description

The compound 2,7-Naphthalenedisulfonic acid, 5-((2-amino-4-hydroxyphenyl)azo)-3-((4'-((7-((2-amino-4-hydroxyphenyl)azo)-1-hydroxy-3-sulfo-2-naphthalenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-4-hydroxy-, sodium salt is a polyazo dye characterized by multiple azo (-N=N-) linkages, sulfonic acid (-SO₃H) groups, and aromatic substituents. Its structure includes a naphthalenedisulfonic acid backbone with extended conjugation via biphenyl and naphthalenyl azo groups, enhancing its chromophoric properties. Sodium salt formation improves water solubility, making it suitable for dyeing applications .

Properties

CAS No. |

57167-02-9 |

|---|---|

Molecular Formula |

C46H33N10Na3O13S3 |

Molecular Weight |

1099.0 g/mol |

IUPAC Name |

trisodium;5-[(2-amino-4-hydroxyphenyl)diazenyl]-3-[[4-[4-[[7-[(2-amino-4-hydroxyphenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C46H36N10O13S3.3Na/c1-22-13-24(4-9-35(22)50-55-43-40(71(64,65)66)16-26-3-6-28(18-32(26)45(43)59)49-52-37-11-7-29(57)19-33(37)47)25-5-10-36(23(2)14-25)51-56-44-41(72(67,68)69)17-27-15-31(70(61,62)63)21-39(42(27)46(44)60)54-53-38-12-8-30(58)20-34(38)48;;;/h3-21,57-60H,47-48H2,1-2H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3 |

InChI Key |

LREDBJJBTDPNPN-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])C)N=NC6=C(C7=C(C=C(C=C7C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)O)N)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

- The synthesis typically starts from 1,6-naphthalenedisulfonic acid mother liquor or 2-naphthalene sulfonic acid reaction mother liquor as raw materials.

- These intermediates undergo sulfonation and rearrangement reactions under controlled temperature and pressure to yield 2,7-naphthalenedisulfonic acid.

- The acid is then neutralized with sodium hydroxide to form the sodium salt, which is more soluble and reactive for azo coupling.

Method Using 1,6-Naphthalenedisulfonic Acid Mother Liquor

This method involves transforming 1,6-naphthalenedisulfonic acid mother liquor into 2,7-naphthalenedisulfonic acid through a series of steps:

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Reduced-pressure concentration of 1,6-naphthalenedisulfonic acid mother liquor (30-70% water) | Vacuum: -0.08 to -0.095 MPa; Temp ≤ 180°C; Water content reduced to 14-15% | Concentrated intermediate |

| 2 | Addition of naphthalene and sulfuric acid | Heat to 180-190°C; hold for 5 hours | Sulfonation and rearrangement to 2,7-naphthalenedisulfonic acid |

| 3 | Cooling to 110-120°C, transfer to hydrolysis kettle with water | Hydrolysis temp ≤ 130°C; stir 30 min | Hydrolyzed product |

| 4 | Cooling to 10-20°C, centrifugation | Solid-liquid separation | Crude 2,7-naphthalenedisulfonic acid |

| 5 | Salification with sodium hydroxide | pH adjustment to form sodium salt | 2,7-sodium naphthalenedisulfonate |

- Output: ~800 kg from 2600 kg starting liquor

- Purity: ~93% for acid, >99% for sodium salt after salification

Method Using 2-Naphthalene Sulfonic Acid Reaction Mother Liquor

An alternative method uses 2-naphthalene sulfonic acid mother liquor:

| Step | Operation | Conditions | Outcome |

|---|---|---|---|

| 1 | Heating mother liquor (1960-2200 kg) at normal pressure | Temp raised to 100-110°C | Water evaporation |

| 2 | Vacuum evaporation | Temp raised to 135-145°C | Concentration |

| 3 | Cooling to 80-85°C | - | Preparation for sulfonation |

| 4 | Addition of 115% fuming sulfuric acid (900-920 kg) | Temp controlled at 90-100°C; hold 4 hours | Sulfonation to 2,7-naphthalenedisulfonic acid |

| 5 | Addition of water (520-600 kg), stirring, cooling to 20-23°C | Centrifugation | Crude acid (92% purity) |

| 6 | Dissolution in 30% sodium hydroxide, pH adjustment to 5 | Cooling and drying | Sodium salt with >99% purity |

- 710-720 kg crude acid from mother liquor

- 280-300 kg purified sodium salt

Preparation of the Complex Azo Dye Derivative

The target compound involves multiple azo linkages formed by coupling diazonium salts derived from 2-amino-4-hydroxyphenyl units with the 2,7-naphthalenedisulfonic acid sodium salt scaffold and biphenyl intermediates.

Azo Coupling Reactions

- The sodium salt of 2,7-naphthalenedisulfonic acid is diazotized and coupled with aromatic amines such as 2-amino-4-hydroxyphenyl derivatives.

- Sequential azo coupling steps are performed to build the multi-azo structure, including coupling with 3,3'-dimethyl(1,1'-biphenyl) intermediates.

- Reaction conditions typically involve controlled pH, temperature, and stoichiometry to ensure selective coupling and high yield.

Hydroxylation and Sulfonation

- Hydroxyl groups are introduced or preserved on the aromatic rings to enhance solubility and dyeing properties.

- Sulfonic acid groups (or their sodium salts) improve water solubility and binding affinity to substrates.

Final Purification

- The final sodium salt form is isolated by neutralization and crystallization.

- Purification steps include filtration, washing, and drying to achieve high purity suitable for industrial or research applications.

Summary Table of Key Preparation Parameters

| Parameter | Method Using 1,6-Naphthalenedisulfonic Acid | Method Using 2-Naphthalene Sulfonic Acid |

|---|---|---|

| Starting Material | 1,6-naphthalenedisulfonic acid mother liquor | 2-naphthalene sulfonic acid mother liquor |

| Concentration Conditions | Vacuum -0.08 to -0.095 MPa, ≤180°C | Normal pressure then vacuum, 100-145°C |

| Sulfonation Agent | Sulfuric acid + naphthalene | 115% fuming sulfuric acid (oleum) |

| Sulfonation Temperature | 180-190°C for 5 hours | 90-100°C for 4 hours |

| Hydrolysis Temperature | ≤130°C | Not specified, water added after sulfonation |

| Purity of Acid | ~93% | ~92% |

| Purity of Sodium Salt | >99% | >99% |

| Yield (approx.) | 800 kg acid from 2600 kg liquor | 710-720 kg acid from ~2000 kg liquor |

Research Findings and Industrial Relevance

- Both methods emphasize low-cost raw materials by utilizing reaction mother liquors, which are by-products in other sulfonation processes, enhancing sustainability.

- The processes are designed to minimize environmental impact by reducing waste gas, wastewater, and solid residues.

- The high purity and yield of 2,7-naphthalenedisulfonic acid sodium salt make it an excellent intermediate for complex azo dye synthesis.

- The multi-step azo coupling to form the final compound requires precise control of reaction conditions to maintain the integrity of sulfonic and hydroxyl groups, critical for dye performance.

Scientific Research Applications

Structure and Composition

The compound features a naphthalene backbone with multiple functional groups, including sulfonic acid and hydroxyl groups. Its structure allows for strong interactions with metal ions and other substrates, making it valuable in various applications.

Molecular Formula

The molecular formula of the compound is .

Dye Industry

The primary application of 2,7-naphthalenedisulfonic acid is in the dye industry. It serves as an intermediate for synthesizing reactive dyes used on various textiles, including silk, wool, and synthetic fibers. The compound's ability to form stable complexes with fabrics enhances dye fixation and colorfastness.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its sulfonate and hydroxyl groups facilitate the formation of colored complexes with metal ions, allowing for quantitative analysis through spectrophotometry.

Biological Studies

Research has indicated potential applications in biological systems, particularly in studying enzyme interactions and cellular processes due to its ability to form complexes with biomolecules.

Environmental Monitoring

The compound's properties make it suitable for environmental monitoring of heavy metals in water sources. Its use in chelation processes can assist in removing toxic metals from contaminated environments.

Traditional Methods

Historically, the synthesis of 2,7-naphthalenedisulfonic acid involved direct sulfonation of naphthalene derivatives using concentrated sulfuric acid under high temperatures. This method often yields a mixture of isomers requiring further separation.

Novel Techniques

Recent advancements have introduced more efficient methods for producing this compound:

- Utilization of Reaction By-products : A method described involves using reaction mother liquor from 2-naphthalene sulfonic acid production to synthesize 2,7-naphthalenedisulfonic acid. This approach reduces raw material consumption and minimizes environmental impact while maintaining high purity levels (up to 99%) .

- Separation Techniques : Innovative separation processes allow for selective extraction of 2,7-naphthalenedisulfonic acid from reaction mixtures containing other isomers, enhancing yield and purity .

Case Study 1: Dye Application

A study demonstrated the effectiveness of 2,7-naphthalenedisulfonic acid as a reactive dyeing agent on cotton fabrics. The results showed improved color yield and wash fastness compared to traditional dyes. The dyeing process employed a specific pH range that optimized the reactivity of the dye with the fabric fibers.

Case Study 2: Metal Ion Detection

In an analytical chemistry experiment, researchers used 2,7-naphthalenedisulfonic acid as a chelating agent for detecting lead ions in water samples. The colorimetric analysis indicated a linear response to lead concentration within specified ranges, showcasing its utility in environmental monitoring .

Mechanism of Action

The mechanism of action of EINECS 260-603-1 primarily involves its interaction with biological molecules through its azo and sulfonic acid groups. These interactions can lead to changes in the structure and function of proteins and other macromolecules. The compound can also act as a redox agent, participating in electron transfer reactions that can affect cellular processes.

Molecular Targets and Pathways:

Proteins: Binding to amino acid residues, leading to conformational changes.

Enzymes: Inhibition or activation of enzymatic activity through redox reactions.

Cellular Pathways: Modulation of signaling pathways through interaction with key molecules.

Comparison with Similar Compounds

Key Structural Features

- Target Compound: Core: 2,7-Naphthalenedisulfonic acid. Substituents: Three azo groups linking biphenyl and naphthalenyl moieties, hydroxy (-OH), amino (-NH₂), and methyl (-CH₃) groups. Molecular Weight: Estimated >1,000 g/mol (based on structural complexity).

Similar Compounds :

- Core : 2,7-Naphthalenedisulfonic acid.

- Substituents: Bis[(4-aminophenyl)azo] groups.

- Molecular Formula : C₂₂H₁₉N₇O₇S₂.

- Molecular Weight : 557.56 g/mol.

- LogP : 0.0228 (indicating moderate hydrophilicity).

- Core : Naphthalenedisulfonic acid.

- Substituents: Nitro (-NO₂) and disodium sulfonate groups.

Application : Used in spectrophotometric determination due to strong UV-Vis absorption .

- Core : 2,7-Naphthalenedisulfonic acid.

- Substituents : Chlorophenyl and benzyloxy groups.

- Molecular Formula : C₃₅H₂₈ClN₅O₁₀S₃·2Na.

- Application : Acid dye for wool and nylon .

Comparative Analysis Table

Performance and Research Findings

Chromophoric Properties

- The target compound’s extended conjugation (three azo groups) likely results in absorption in the visible spectrum (λₐᵦₛ ~500–600 nm), comparable to CAS 56405-32-4 (λₐᵦₛ ~550 nm) .

- CAS 72828-77-4 exhibits strong absorbance at 235–254 nm due to nitro and sulfonate groups, making it suitable for HPLC detection .

Biological Activity

2,7-Naphthalenedisulfonic acid derivatives, particularly the compound specified in this article, are of significant interest due to their diverse biological activities. This compound features a complex structure with multiple functional groups that contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This indicates the presence of two sulfonic acid groups, multiple hydroxyl groups, and azo linkages that enhance its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that naphthalenedisulfonic acid derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of naphthalenedisulfonic acid derivatives against various pathogens. Notably:

- Staphylococcus aureus : Compounds derived from naphthalenedisulfonic acid have shown effective inhibition against this bacterium, which is known for causing skin infections and other serious conditions .

- Escherichia coli : Similar derivatives have also been tested for efficacy against E. coli, indicating a broad-spectrum antimicrobial potential .

Anticancer Properties

The compound's structure allows for interaction with cellular targets involved in cancer progression. Research has focused on:

- Cell Proliferation Inhibition : Studies have reported that certain derivatives inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanisms of Action : The proposed mechanisms include interference with DNA synthesis and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Naphthalenedisulfonic acid derivatives have been evaluated for their anti-inflammatory properties:

- Cytokine Production : These compounds can modulate the production of pro-inflammatory cytokines, potentially reducing inflammation in various models of disease .

- In Vivo Studies : Animal studies have shown promising results in reducing inflammation markers in models of arthritis and other inflammatory conditions .

Case Studies and Clinical Relevance

- Case Study on Antimicrobial Efficacy : A study involving a series of naphthalenedisulfonic acid derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 10-50 µg/mL for effective compounds .

- Case Study on Cancer Cell Lines : In vitro studies using breast cancer cell lines revealed that specific derivatives could reduce cell viability by over 70% at concentrations as low as 25 µM. Mechanistic studies indicated that these effects were mediated through apoptosis induction .

Table 1: Biological Activities of 2,7-Naphthalenedisulfonic Acid Derivatives

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | < 50 µg/mL |

| Antimicrobial | Escherichia coli | < 30 µg/mL |

| Anticancer | Breast cancer cell lines | IC50 = 25 µM |

| Anti-inflammatory | Arthritis model | Significant reduction in cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.